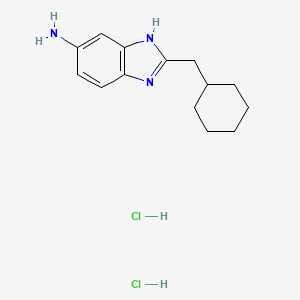![molecular formula C6H11ClF3NO2 B13580689 rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans](/img/structure/B13580689.png)
rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans is a chemical compound with the molecular formula C6H11ClF3NO2 It is characterized by the presence of a trifluoromethyl group attached to a morpholine ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans typically involves the trifluoromethylation of morpholine derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve optimization of the radical trifluoromethylation process to ensure high yield and purity. This may include the use of specialized equipment and conditions to control the reaction environment.
化学反応の分析
Types of Reactions
rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can lead to the formation of new trifluoromethylated derivatives.
科学的研究の応用
rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- rac-2-[(3R,6R)-6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride, trans
- rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, trans
Uniqueness
rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans is unique due to its specific combination of a trifluoromethyl group and a morpholine ring connected to a methanol group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C6H11ClF3NO2 |
|---|---|
分子量 |
221.60 g/mol |
IUPAC名 |
[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)5-1-10-4(2-11)3-12-5;/h4-5,10-11H,1-3H2;1H/t4-,5-;/m1./s1 |
InChIキー |
DASQQXARWYYEMI-TYSVMGFPSA-N |
異性体SMILES |
C1[C@@H](OC[C@H](N1)CO)C(F)(F)F.Cl |
正規SMILES |
C1C(OCC(N1)CO)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)
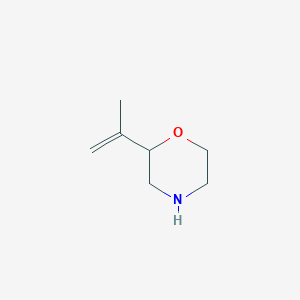
![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)
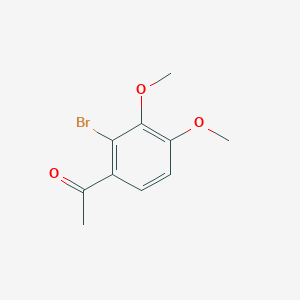
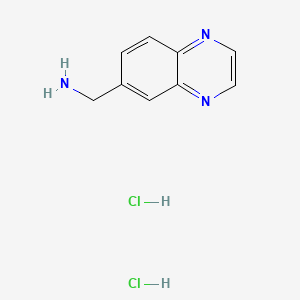
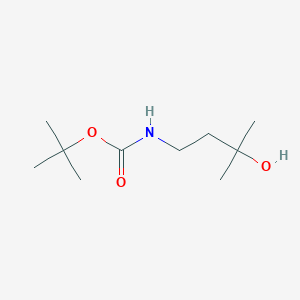

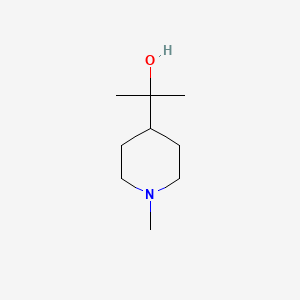
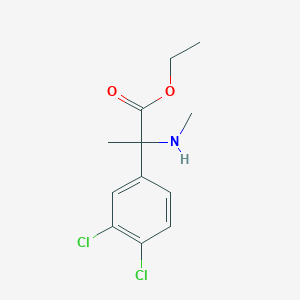
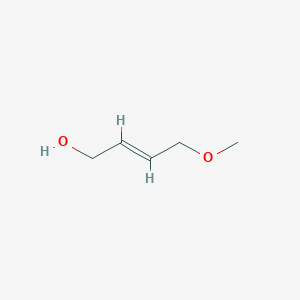
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)
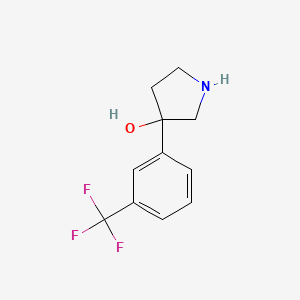
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
